molecular formula C12H10N2O2 B8512583 3-cyano-1-ethyl-1H-indole-6-carboxylic acid

3-cyano-1-ethyl-1H-indole-6-carboxylic acid

Cat. No.: B8512583
M. Wt: 214.22 g/mol
InChI Key: TZCJLRGDPIEJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-1-ethyl-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-cyano-1-ethylindole-6-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-2-14-7-9(6-13)10-4-3-8(12(15)16)5-11(10)14/h3-5,7H,2H2,1H3,(H,15,16)

InChI Key

TZCJLRGDPIEJIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)C(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 3-cyano-1-ethyl-1H-indole-6-carboxylate (1.60 g, 7.02 mmol), prepared by the method described in example 1A from methyl 1H-indole-6-carboxylate, in THF (35 mL) is treated with 1N NaOH (7.7 mL, 7.7 mmol) and heated at reflux for 2.5 h. After cooling to room temperature, most of the THF is removed and the solution is diluted with H2O and extracted with ether (2×). The ether extracts are discarded. The aqueous phase is then acidified with 6N HCl to pH 2 and then extracted with EtOAc (3×). The EtOAc layers are combined, washed with saturated NaCl and then dried and concentrated to afford 1.43 g (95%) of 3-cyano-1-ethyl-1H-indole-6-carboxylic acid as a white solid.
Name
methyl 3-cyano-1-ethyl-1H-indole-6-carboxylate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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